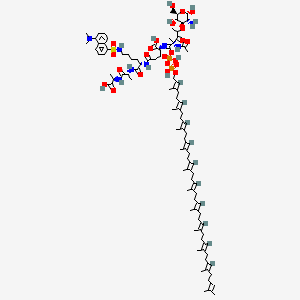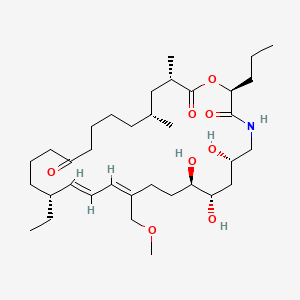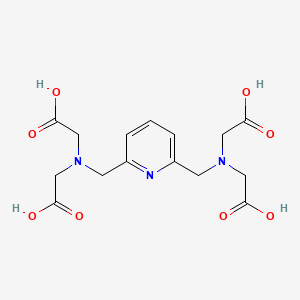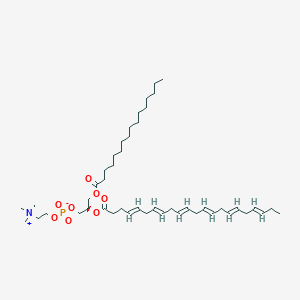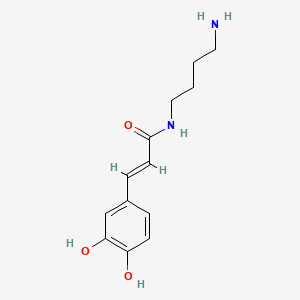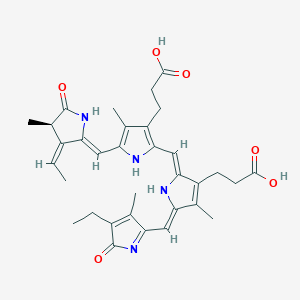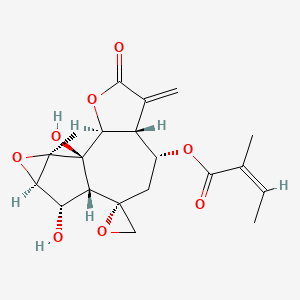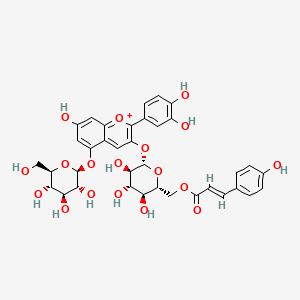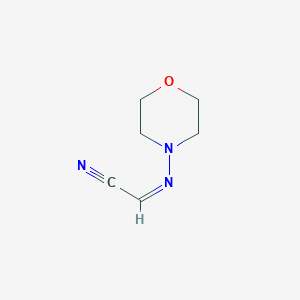
(2E)-(Morpholin-4-ylimino)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-(Morpholin-4-ylimino)acetonitrile is an organic compound characterized by the presence of a morpholine ring and an iminoacetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-(Morpholin-4-ylimino)acetonitrile typically involves the reaction of morpholine with cyanogen bromide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-(Morpholin-4-ylimino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted iminoacetonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-(Morpholin-4-ylimino)acetonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives have shown promise as antiviral and anticancer agents, making it a compound of interest in drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and coatings.
Wirkmechanismus
The mechanism of action of (2E)-(Morpholin-4-ylimino)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through the formation of covalent or non-covalent bonds, depending on the nature of the target molecule. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-Morpholin-4-yliminoacetonitrile: An isomer with a different geometric configuration.
2-Morpholin-4-ylacetonitrile: Lacks the imino group, resulting in different reactivity.
4-Morpholinylacetonitrile: Similar structure but different functional groups.
Uniqueness
(2E)-(Morpholin-4-ylimino)acetonitrile is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in various applications, as it can provide distinct properties and effects compared to its similar compounds.
Eigenschaften
Molekularformel |
C6H9N3O |
|---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
(2Z)-2-morpholin-4-yliminoacetonitrile |
InChI |
InChI=1S/C6H9N3O/c7-1-2-8-9-3-5-10-6-4-9/h2H,3-6H2/b8-2- |
InChI-Schlüssel |
XMPLPXUYWIJXFL-WAPJZHGLSA-N |
Isomerische SMILES |
C1COCCN1/N=C\C#N |
Kanonische SMILES |
C1COCCN1N=CC#N |
Synonyme |
morpholinoiminoacetonitrile N-(morpholinoimino)acetonitrile N-morpholinoiminoacetonitrile SIN 1C SIN-1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylbutyl 2,3-dihydro-8-[2-hydroxy-3-[4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-1-piperazinyl]propoxy]-1,4-benzodioxin-5-carboxylate](/img/structure/B1232555.png)
![[(8R,9S,13S,14S,17S)-17-[(1E)-cycloocten-1-yl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1232556.png)
![methyl (5Z)-5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1232560.png)
